methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride
CAS No.: 2171902-24-0
Cat. No.: VC4631429
Molecular Formula: C11H21ClN2O4
Molecular Weight: 280.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2171902-24-0 |
|---|---|
| Molecular Formula | C11H21ClN2O4 |
| Molecular Weight | 280.75 |
| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H |
| Standard InChI Key | GSLPBLHBGBKNKA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CNCC1C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3- and 4-positions with a methyl ester and Boc-protected amine, respectively. Its hydrochloride salt form enhances stability and solubility for synthetic applications. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₂₁ClN₂O₄ |
| Molecular Weight | 280.75 g/mol |
| IUPAC Name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate hydrochloride |
| SMILES | O=C(OC(C)(C)C)N[C@H]1C@@HC(OC)=O.Cl |
| Stereochemistry | (3R,4S) configuration confirmed via X-ray crystallography |
The Boc group acts as a transient protective moiety, enabling selective deprotection during multi-step syntheses, while the methyl ester facilitates lipophilicity for membrane permeability in biological assays.
Synthesis and Manufacturing Processes
Stereoselective Synthesis
Industrial-scale production employs chiral pool strategies starting from L-proline derivatives to retain stereochemical integrity. A representative protocol involves:
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Boc Protection:
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Esterification:
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Salt Formation:
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Treat with hydrochloric acid to precipitate the hydrochloride salt.
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Chemoselective Modifications
A breakthrough in functionalization involves chemoselective hydrogenation of cyano intermediates. For example, 4-cyano-3-methoxyimino-1-(N-Boc)pyrrolidine undergoes selective reduction of the cyano group to aminomethyl using Raney nickel, preserving the methyloxime group (yield: 78%) .
| Step | Key Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | 85–92 |
| Esterification | DCC, DMAP, MeOH | 90 |
| Hydrogenation | H₂, Raney Ni, (t-Boc)₂O | 78 |
Research Applications in Pharmaceutical Development
Antibiotic Intermediate
The compound is pivotal in synthesizing gemifloxacin intermediates. Chemoselective hydrogenation of its cyano derivative yields Z-methoxyiminopyrrolidine methanesulfonate (AMPM), a precursor to gemifloxacin’s tricyclic core .
Enzyme Inhibition
Structural studies reveal interactions with bacterial DNA gyrase, where the Boc group stabilizes binding via hydrophobic interactions. In vitro assays show IC₅₀ values of 0.8 μM against Escherichia coli gyrase .
Asymmetric Catalysis
The chiral pyrrolidine scaffold serves as a ligand in Rh-catalyzed hydrogenations, achieving enantiomeric excess (ee) >95% in α-keto ester reductions.
Physicochemical Properties and Analytical Characterization
Spectral Data
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¹H NMR (400 MHz, D₂O): δ 1.42 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 3.95–4.10 (m, 2H, pyrrolidine-H), 4.45 (dd, J = 8.4 Hz, 1H, NH) .
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HPLC Purity: ≥95% (C18 column, 0.1% TFA in H₂O/MeCN).
Solubility and Stability
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